4-Bromo-6-methoxy-7-methylquinoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-6-methoxy-7-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO/c1-7-5-10-8(6-11(7)14-2)9(12)3-4-13-10/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMYYGKUKNAGYHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=CC(=C2C=C1OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10855962 | |
| Record name | 4-Bromo-6-methoxy-7-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10855962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1359703-75-5 | |
| Record name | 4-Bromo-6-methoxy-7-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10855962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Bromo 6 Methoxy 7 Methylquinoline
General Strategies for Quinoline (B57606) Scaffold Construction
The synthesis of the quinoline core is a well-established field of organic chemistry, with numerous named reactions and modern catalytic methods available for the construction of this bicyclic heterocycle. These strategies can be broadly categorized into classical annulation reactions, transition metal-catalyzed cyclizations, multicomponent reactions, and oxidative annulation strategies.
Classical Annulation Reactions
Classical methods for quinoline synthesis often involve the condensation of anilines with carbonyl compounds or their derivatives, followed by cyclization and aromatization. These reactions, while historically significant, often require harsh conditions such as high temperatures and strong acids or bases.
| Reaction | Reactants | General Product |
| Friedländer Synthesis | 2-aminobenzaldehydes or 2-aminoketones and a compound containing a reactive α-methylene group. | Substituted quinolines. |
| Skraup Synthesis | Aniline (B41778), glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid. | Quinoline. |
| Pfitzinger Reaction | Isatin with a carbonyl compound in the presence of a base. | Quinoline-4-carboxylic acids. |
| Gould-Jacobs Reaction | Aniline and an alkoxymethylenemalonic ester. rsc.org | 4-Hydroxyquinolines. rsc.org |
| Conrad-Limpach Synthesis | Anilines and β-ketoesters. | 4-Hydroxyquinolines. |
| Doebner-von Miller Reaction | Aniline and α,β-unsaturated carbonyl compounds. | Substituted quinolines. |
| Camps Cyclization | o-Acylaminoacetophenone in the presence of a base. thieme-connect.com | Hydroxyquinolines. thieme-connect.com |
| Niementowski Quinoline Synthesis | Anthranilic acid and a ketone or aldehyde. ulakbim.gov.tr | γ-Hydroxyquinoline derivatives. ulakbim.gov.tr |
For the synthesis of a precursor to 4-Bromo-6-methoxy-7-methylquinoline, a substituted aniline, such as 4-methoxy-3-methylaniline, would be a logical starting material for many of these classical methods.
Transition Metal-Catalyzed Cyclizations and Functionalizations
Modern synthetic chemistry has seen the emergence of powerful transition metal-catalyzed methods for quinoline synthesis. These reactions often proceed under milder conditions and with greater functional group tolerance compared to classical methods.
Palladium-catalyzed approaches : Palladium catalysts are widely used for the synthesis of quinolines through various cross-coupling and cyclization reactions. For instance, palladium-catalyzed oxidative cyclization of aryl allyl alcohols and anilines has been reported to produce quinoline derivatives. mdpi.com Another approach involves the palladium-catalyzed synthesis of polysubstituted quinolines from 2-amino aromatic ketones and alkynes.
Rhodium-catalyzed approaches : Rhodium catalysts have been employed in the oxidative annulation of pyridines with alkynes to directly synthesize quinolines, involving a twofold C-H activation.
Ruthenium-catalyzed approaches : Ruthenium complexes have been shown to be effective catalysts for the three-component deaminative coupling reaction of anilines, aldehydes, and allylamines to form 2,3-disubstituted quinolines. rsc.orgnih.gov Additionally, ruthenium-catalyzed annulation of enaminones with anthranils provides access to 3-substituted quinolines.
Cobalt-catalyzed approaches : Cobalt catalysts offer a cost-effective alternative for quinoline synthesis. Methods include the cobalt-catalyzed annulation of anilides and internal alkynes.
Copper-catalyzed approaches : Copper-catalyzed domino reactions of enaminones and 2-halobenzaldehydes can yield quinoline derivatives. researchgate.net N-heterocyclic carbene copper complexes have also been used to catalyze the synthesis of quinolines from 2-aminobenzyl alcohols and ketones. libretexts.orgresearchgate.net
Multicomponent Reaction (MCR) Approaches for Quinoline Derivatives
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. biosynce.comnih.gov This approach offers advantages in terms of atom economy, operational simplicity, and the rapid generation of molecular diversity. biosynce.comnih.govnih.gov The Povarov reaction, a [4+2] cycloaddition of an imine with an electron-rich alkene, is a notable MCR for the synthesis of tetrahydroquinolines, which can be subsequently oxidized to quinolines. A variety of MCRs have been developed for the synthesis of diverse quinoline scaffolds. biosynce.comnih.govnih.gov For instance, a synthetic pathway to 2-substituted quinolines based on a multicomponent reaction has been reported, which involves the synthesis of 4-phenylthio-1,2,3,4-tetrahydroquinolines followed by oxidation and pyrolysis.
Oxidative Annulation and Cyclization Strategies
Oxidative annulation strategies have gained prominence as powerful methods for quinoline synthesis, often involving C-H bond activation. documentsdelivered.comorganicchemistrytutor.com These reactions can be mediated by transition metals or proceed under metal-free conditions. documentsdelivered.comorganicchemistrytutor.com Recent advancements have focused on the use of various oxidants and catalytic systems to improve efficiency and substrate scope. documentsdelivered.comorganicchemistrytutor.com For example, copper-catalyzed oxidative C-H annulation of quinolines with dichloroethane has been developed for the synthesis of benzoquinoliziniums.
Approaches for Regioselective Introduction of Substituents
Once the 6-methoxy-7-methylquinoline (B2787341) scaffold is constructed, the next critical step is the regioselective introduction of the bromine atom at the C4 position. The electronic properties of the substituents already present on the quinoline ring will govern the position of electrophilic substitution.
Bromination Strategies for Quinoline Rings
The bromination of quinoline itself is challenging due to the electron-deficient nature of the pyridine (B92270) ring. thieme-connect.com However, the presence of electron-donating groups on the benzene (B151609) ring, such as the methoxy (B1213986) and methyl groups in the target precursor, can facilitate electrophilic substitution.
Common brominating agents include molecular bromine (Br₂) and N-bromosuccinimide (NBS). The choice of reagent and reaction conditions can significantly influence the regioselectivity of the bromination.
Methodologies for Methoxy Group Installation on Quinoline Nuclei
The introduction of a methoxy group onto the quinoline nucleus is commonly achieved by utilizing a precursor that already contains this functionality. For instance, a methoxy-substituted aniline, such as p-anisidine, can be used as a starting material in classical quinoline syntheses like the Doebner-von Miller or Friedländer synthesis to yield a methoxy-substituted quinoline mdpi.comnih.gov. The position of the methoxy group on the final quinoline ring is determined by its position on the initial aniline.
The presence of a methoxy group can also influence the reactivity and regioselectivity of subsequent reactions. For instance, a methoxy group at the C7-position of a quinoline has been shown to electronically stabilize a radical at the C8 position acs.org.
Strategies for Methyl Group Introduction
The introduction of a methyl group onto a quinoline ring can be a challenging yet crucial step in the synthesis of many biologically active molecules biu.ac.il. Several methods have been developed for the C-methylation of quinolines researchgate.net.
One common approach is to build the quinoline ring from a methyl-substituted precursor. For example, a methyl-substituted aniline can be used in various quinoline-forming reactions to introduce a methyl group onto the carbocyclic part of the quinoline system.
Alternatively, a methyl group can be introduced onto a pre-formed quinoline ring through various C-H activation and cross-coupling strategies. These modern synthetic methods offer direct ways to functionalize the quinoline core. For instance, the modification of an existing functional group, such as the reduction of a carboxylic acid or an aldehyde, can also serve as a route to introduce a methyl group.
The "magic methyl" effect, where the introduction of a methyl group can significantly alter the biological properties of a molecule, highlights the importance of having a diverse toolkit for methylation reactions researchgate.net.
Advanced Synthetic Techniques and Reaction Conditions
To improve the efficiency, selectivity, and environmental friendliness of quinoline synthesis, advanced techniques such as microwave-assisted organic synthesis have been increasingly adopted.
Microwave-Assisted Organic Synthesis (MAOS) for Quinoline Derivatives
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in synthetic chemistry, offering significant advantages over conventional heating methods benthamdirect.com. These benefits include dramatically reduced reaction times, improved reaction yields, and often higher product purity nih.govacs.org. The rapid and uniform heating provided by microwave irradiation can accelerate reactions that are sluggish under conventional conditions researchgate.net.
In the context of quinoline synthesis, MAOS has been successfully applied to various classical reactions, including the Doebner-von Miller, Combes, and Friedländer syntheses. For example, the synthesis of certain quinoline derivatives under microwave irradiation can be completed in minutes, compared to hours with conventional heating nih.gov. Furthermore, MAOS can enable reactions to be carried out under solvent-free conditions, which enhances the green credentials of the synthetic process frontiersin.org.
The combination of multicomponent reactions with microwave irradiation offers a particularly efficient and versatile strategy for the rapid generation of diverse quinoline libraries acs.org. For instance, a one-pot, three-component synthesis of 2,4-diarylquinolines has been achieved using a BF3·OEt2 catalyst followed by a microwave-assisted dehydrogenation step mdpi.com.
Table 2: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for a Representative Quinoline Formation
| Reaction | Conditions | Time | Yield (%) |
|---|---|---|---|
| Skraup synthesis of 7-amino-8-methylquinoline | Conventional Heating | 4 hours | 35 |
| Skraup synthesis of 7-amino-8-methylquinoline | Microwave Irradiation | 15 minutes | 30 |
| Synthesis of a dihydropyridopyrimidine from a formyl-quinoline | Conventional Heating | 12 hours | 45 |
Note: Data is compiled from representative examples and is intended to illustrate the general advantages of MAOS. nih.govacs.org
Solvent-Free Reaction Methodologies
Solvent-free synthesis represents a cornerstone of green chemistry, offering benefits such as reduced environmental impact, lower costs, and often, enhanced reaction rates and yields. oup.com The Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is particularly amenable to solvent-free conditions. researchgate.netorganic-chemistry.org This approach avoids the use of volatile and often toxic organic solvents, simplifying work-up procedures and minimizing waste generation. oup.com
For the synthesis of a polysubstituted quinoline like this compound, a solvent-free Friedländer approach would conceptually involve the reaction of 2-amino-4-methoxy-5-methylbenzophenone with a suitable α-halo carbonyl compound in the presence of a catalyst. A variety of catalysts have proven effective under solvent-free conditions, including reusable solid-supported catalysts and mild Lewis acids.
Several research groups have demonstrated the efficacy of solvent-free Friedländer synthesis:
Tin(II) chloride dihydrate (SnCl₂·2H₂O) has been used as an efficient catalyst for synthesizing polysubstituted quinolines at room temperature. This method is noted for its simplicity, short reaction times, and excellent yields without the need for chromatographic purification. oup.com
**Silica-supported phosphorus pentoxide (P₂O₅/SiO₂) ** serves as an effective reagent for the Friedländer reaction at elevated temperatures (e.g., 80 °C), providing high to excellent yields in short reaction times. researchgate.netresearchgate.net
Nanocatalysts have also been employed to facilitate the solvent-free synthesis of quinolines. For instance, a magnetic nanoparticle-supported acidic ionic liquid has been used to catalyze the Friedländer reaction, allowing for easy recovery and reuse of the catalyst. nih.gov
These solvent-free methods are highly adaptable and could be optimized for the specific synthesis of this compound by selecting the appropriate substituted 2-aminoaryl ketone and α-methylene ketone precursors.
Table 1: Examples of Catalysts in Solvent-Free Friedländer Synthesis of Quinolines This table is interactive. Click on the headers to sort the data.
| Catalyst | Substrates | Conditions | Yield | Reference |
|---|---|---|---|---|
| SnCl₂·2H₂O | o-aminoaryl ketones, dicarbonyl compounds | Room Temperature, Solvent-Free | Excellent | oup.com |
| P₂O₅/SiO₂ | 2-aminoaryl ketones, carbonyl compounds | 80 °C, Solvent-Free | 93% | researchgate.netresearchgate.net |
| o-benzenedisulfonimide | 2-aminoarylketones, carbonyl compounds | Solvent-Free | Good to Excellent | mdpi.com |
| [bmim]HSO₄ (ionic liquid) | 2-aminobenzophenones, ethyl acetoacetate | Solvent-Free | High | mdpi.com |
Continuous Flow Chemistry in Quinoline Synthesis
Continuous flow chemistry has emerged as a powerful technology in chemical synthesis, offering significant advantages over traditional batch processing, including enhanced safety, superior heat and mass transfer, precise control over reaction parameters, and improved scalability. researchgate.netvapourtec.com These features make it an attractive platform for the synthesis of quinoline derivatives, allowing for rapid and efficient production. rsc.org
The application of flow chemistry to quinoline synthesis has been demonstrated through various classical reactions:
Doebner-von Miller Reaction: This reaction, which typically involves the condensation of an aniline with an α,β-unsaturated carbonyl compound, has been successfully adapted to a continuous flow process. For example, the reaction of aniline with acrolein in the presence of a strong acid has been performed in a flow reactor to produce 2-methylquinoline (B7769805) derivatives rapidly and in high yields. rsc.org
Photochemical Synthesis: Continuous flow setups are particularly well-suited for photochemical reactions, as the narrow channels of microreactors ensure uniform irradiation and efficient light penetration. acs.org A continuous photochemical process has been developed that yields a variety of quinoline products through an alkene isomerization and cyclocondensation cascade, achieving throughputs of over one gram per hour. vapourtec.com This methodology could be adapted for precursors bearing bromo, methoxy, and methyl functionalities.
A conceptual flow synthesis of a this compound scaffold could involve pumping a solution of the appropriate substituted aniline and an α,β-unsaturated carbonyl compound through a heated reactor coil containing a packed-bed acid catalyst. The product stream would then be collected for purification, potentially integrating downstream processing steps in a continuous fashion.
Table 2: Examples of Quinoline Synthesis in Continuous Flow Systems This table is interactive. Users can filter data based on reaction type.
| Reaction Type | Key Features | Throughput/Productivity | Advantages Noted | Reference |
|---|---|---|---|---|
| Doebner-von Miller | Strong acid catalyst, water as solvent | Good to excellent yields | Rapid, green route | rsc.org |
| Photochemical Cascade | Tandem isomerization-cyclization | >1 g/hour | High productivity and efficiency | vapourtec.com |
Environmentally Benign and Sustainable Synthetic Protocols
The principles of green chemistry are increasingly guiding the development of new synthetic routes for important heterocyclic compounds like quinolines. semanticscholar.org Beyond solvent-free and continuous flow methods, a major focus is on the use of environmentally benign and recyclable catalysts and greener reaction media. tandfonline.comtandfonline.com
Several classic quinoline syntheses have been updated with more sustainable protocols:
Combes Synthesis: This method involves the acid-catalyzed reaction of an aniline with a β-diketone. wikipedia.org Green variations can employ solid acid catalysts that are easily separated and reused, reducing corrosive waste streams associated with traditional catalysts like concentrated sulfuric acid.
Doebner-von Miller Synthesis: Traditionally catalyzed by strong Brønsted or Lewis acids, greener alternatives now utilize catalysts like iodine or recyclable acids under milder conditions. wikipedia.orgsynarchive.com
Friedländer Synthesis: This is one of the most versatile methods for quinoline synthesis. organic-chemistry.org Environmentally friendly protocols often use non-toxic, inexpensive, and recyclable catalysts. For example, iron(III) chloride hexahydrate (FeCl₃·6H₂O) has been reported as an efficient catalyst for the one-pot synthesis of quinolines in water, offering mild conditions, short reaction times, and high yields. tandfonline.comtandfonline.com Nanocatalysts, such as CdO@ZrO₂, have also been developed for the efficient and green synthesis of polysubstituted quinolines, with the catalyst being recoverable and reusable for multiple cycles without significant loss of activity. semanticscholar.org
The synthesis of this compound can be envisioned using these green protocols. For instance, a sustainable Friedländer approach could utilize a recyclable catalyst like FeCl₃·6H₂O in an aqueous medium or under solvent-free conditions, significantly reducing the environmental footprint of the synthesis.
Table 3: Examples of Environmentally Benign Catalysts for Quinoline Synthesis This table is interactive. Click on a catalyst to see more details.
| Catalyst | Reaction | Solvent | Key Advantages | Reference |
|---|---|---|---|---|
| FeCl₃·6H₂O | Friedländer Condensation | Water | Inexpensive, non-toxic, high yields, mild conditions | tandfonline.comtandfonline.com |
| CdO@ZrO₂ Nanocomposite | Knoevenagel-Michael | Not specified | High yields (93-97%), reusable (7+ cycles), no chromatography | semanticscholar.org |
| SnCl₂·2H₂O | Friedländer Annulation | Solvent-Free | Room temperature, short reaction time, high purity | oup.com |
| Iodine | Friedländer Annulation | Not specified | Highly efficient | organic-chemistry.org |
Spectroscopic and Structural Elucidation of 4 Bromo 6 Methoxy 7 Methylquinoline
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. Through various NMR experiments, including ¹H NMR, ¹³C NMR, DEPT-135, and two-dimensional techniques, the precise connectivity and spatial arrangement of atoms within 4-Bromo-6-methoxy-7-methylquinoline can be determined.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the methyl group protons are observed.
The aromatic region of the spectrum displays signals for the protons on the quinoline (B57606) ring system. The chemical shifts and coupling patterns of these protons are influenced by the electronic effects of the bromine, methoxy, and methyl substituents. The methoxy group typically appears as a sharp singlet in the upfield region of the spectrum, while the methyl group also presents as a singlet. The integration of these signals confirms the number of protons in each unique environment, consistent with the molecular structure. Advanced NMR techniques, such as COSY, help to establish the coupling relationships between adjacent protons, further confirming their assignments. rsc.orgconicet.gov.ar
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.70 | s | - |
| H-5 | 7.54 | s | - |
| H-8 | 8.09 | d | 8.4 |
| OCH₃ | 3.68 | s | - |
| CH₃ | 2.40 | s | - |
Note: The data presented is a representative example and may vary slightly depending on the solvent and experimental conditions.
Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY)
Two-dimensional (2D) NMR techniques are instrumental in establishing the intricate network of connections within a molecule. rsc.org
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the signals of protons directly bonded to carbon atoms. This allows for the unambiguous assignment of proton and carbon signals for each CH, CH₂, and CH₃ group in this compound. rsc.orgconicet.gov.ar
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals long-range correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together the molecular structure by connecting the individual spin systems identified by COSY and assigning the quaternary carbons. For example, HMBC correlations would be expected between the methoxy protons and the C-6 carbon, and between the methyl protons and the C-7 carbon. rsc.orgconicet.gov.ar
Correlation Spectroscopy (COSY): The COSY experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. In the context of this compound, COSY would help to confirm the connectivity of the protons on the quinoline ring. rsc.orgconicet.gov.ar
The combined application of these 2D NMR techniques provides a definitive and detailed structural map of this compound. rsc.org
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound displays characteristic absorption bands that correspond to the various functional groups and structural features of the molecule. rsc.org Key vibrational frequencies include:
C-H stretching: Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. Aliphatic C-H stretching from the methoxy and methyl groups appear in the 3000-2850 cm⁻¹ range.
C=C and C=N stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the quinoline ring system are found in the 1650-1450 cm⁻¹ region.
C-O stretching: The characteristic stretching vibration of the aryl-alkyl ether (methoxy group) is typically observed in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.
C-Br stretching: The carbon-bromine stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.
The presence and position of these bands in the FT-IR spectrum provide strong evidence for the presence of the quinoline core, as well as the methoxy, methyl, and bromo substituents.
Table 3: Key FT-IR Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Frequency (cm⁻¹) |
| Aromatic C-H | Stretching | ~3050 |
| Aliphatic C-H (OCH₃, CH₃) | Stretching | ~2950, ~2850 |
| C=C/C=N (Quinoline ring) | Stretching | ~1600, ~1500 |
| C-O (Methoxy) | Asymmetric Stretching | ~1250 |
| C-O (Methoxy) | Symmetric Stretching | ~1050 |
| C-Br | Stretching | ~550 |
Note: The data presented is a representative example and may vary based on the sample preparation and instrument.
Raman Spectroscopy (FT-Raman)
FT-Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. The FT-Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations and the C-Br bond. This technique can be particularly useful for observing vibrations that are weak or absent in the IR spectrum, thereby providing a more complete vibrational profile of the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Characteristics
Ultraviolet-visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. The quinoline ring system is a chromophore that exhibits characteristic absorption bands in the UV region. researchgate.net The absorption spectrum of quinoline derivatives typically shows multiple bands corresponding to π → π* transitions. researchgate.nettandfonline.com
The photophysical properties of this compound are dictated by its electronic structure. The parent molecule, quinoline, has distinct absorption bands that are influenced by the nature and position of substituents.
The methoxy group (-OCH₃) , an electron-donating group, generally acts as an auxochrome, which can cause a bathochromic (red) shift in the absorption maxima and an increase in molar absorptivity.
The bromo group (-Br) , a halogen, can also induce a bathochromic shift.
The methyl group (-CH₃) has a weaker, yet noticeable, effect on the electronic transitions.
Studies on related compounds like 6-methoxyquinoline (B18371) (6MeOQ) and various methylquinolines provide a basis for predicting the behavior of the title compound. researchgate.netresearchgate.net It is expected that this compound will display complex absorption bands in the UV region, likely with maxima shifted to longer wavelengths compared to unsubstituted quinoline due to the combined electronic effects of its substituents. The specific solvent environment can also influence the position and intensity of these absorption bands. researchgate.net
Table 2: Predicted UV-Vis Absorption Characteristics
| Transition Type | Chromophore | Expected Effect of Substituents |
|---|---|---|
| π → π* | Quinoline Ring | Bathochromic shift (to longer λmax) due to methoxy and bromo groups. |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of a compound's molecular formula.
For this compound (C₁₁H₁₀BrNO), HRMS is used to confirm its elemental composition by comparing the experimentally measured exact mass with the theoretically calculated value. acs.orgrsc.org The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio and result in two peaks (M+ and M+2) of nearly equal intensity.
The calculated monoisotopic mass of the molecular ion [M]⁺ is 250.9940 Da. In electrospray ionization (ESI), common adducts such as the protonated molecule [M+H]⁺ are often observed.
Table 3: HRMS Data for this compound (C₁₁H₁₀BrNO)
| Ion/Adduct | Molecular Formula | Calculated m/z |
|---|---|---|
| [M(⁷⁹Br)]⁺ | C₁₁H₁₀⁷⁹BrNO | 250.99403 |
| [M(⁸¹Br)]⁺ | C₁₁H₁₀⁸¹BrNO | 252.99198 |
| [M(⁷⁹Br)+H]⁺ | C₁₁H₁₁⁷⁹BrNO | 252.00186 |
| [M(⁸¹Br)+H]⁺ | C₁₁H₁₁⁸¹BrNO | 254.00004 |
| [M(⁷⁹Br)+Na]⁺ | C₁₁H₁₀⁷⁹BrNNaO | 273.98380 |
Data is based on theoretical calculations for the specified adducts.
Standard mass spectrometry (e.g., using electron ionization) would also reveal characteristic fragmentation patterns. Common fragmentation pathways would likely involve the loss of the bromine atom, a methyl radical (•CH₃) from the methoxy or methyl group, or a formyl radical (•CHO) from the methoxy group.
X-ray Diffraction Analysis for Solid-State Structure Determination
Single-crystal X-ray diffraction is the most powerful method for the unambiguous determination of the three-dimensional structure of a crystalline solid. This technique provides precise information about bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of the molecule. nih.gov Furthermore, it reveals how the molecules are arranged in the crystal lattice, providing insight into intermolecular interactions such as hydrogen bonding and π-π stacking. beilstein-journals.org
For this compound, an X-ray diffraction study would definitively confirm the substitution pattern on the quinoline ring and provide detailed geometric parameters. While this technique is the gold standard for structural elucidation, publicly accessible crystallographic data for this specific compound has not been reported in the searched literature. researchgate.netosti.gov Should a suitable single crystal be obtained, the analysis would yield a complete structural model.
Table 4: Information Obtainable from Single-Crystal X-ray Diffraction
| Parameter | Description |
|---|---|
| Unit Cell Dimensions | The size and angles (a, b, c, α, β, γ) of the basic repeating unit of the crystal. |
| Space Group | The symmetry elements present in the crystal lattice. |
| Atomic Coordinates | The precise x, y, and z position of each atom in the unit cell. |
| Bond Lengths & Angles | The distances between bonded atoms and the angles between adjacent bonds. |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.net Methods like the B3LYP functional combined with basis sets such as 6-311++G(d,p) are commonly used to model quinoline (B57606) derivatives, providing reliable predictions of their properties. researchgate.nettandfonline.com
The initial step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For 4-Bromo-6-methoxy-7-methylquinoline, this would involve optimizing the bond lengths, bond angles, and dihedral angles of the quinoline ring and its substituents.
Conformational analysis, particularly for flexible groups like the methoxy (B1213986) substituent, is crucial. A Potential Energy Surface (PES) scan can be performed by systematically rotating the C-O bond of the methoxy group to identify the most stable conformer, which corresponds to the orientation with the lowest potential energy. tandfonline.com While specific optimized parameters for this exact molecule are not available in published literature, a table of expected bond lengths and angles can be compiled based on standard values and studies of analogous structures.
Table 1: Predicted Optimized Geometrical Parameters for this compound This table presents representative values based on general chemical principles and DFT studies on similar quinoline structures.
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths | C-C (aromatic) | ~1.39 - 1.42 Å |
| C-N (aromatic) | ~1.33 - 1.38 Å | |
| C-Br | ~1.90 Å | |
| C-O (methoxy) | ~1.36 Å | |
| O-C (methyl) | ~1.43 Å | |
| Bond Angles | C-N-C (in ring) | ~117° - 119° |
| C-C-Br | ~119° - 121° | |
| C-O-C (methoxy) | ~117° - 119° |
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's electronic properties and reactivity. researchgate.net
HOMO: Represents the ability of a molecule to donate an electron. Regions with high HOMO density are sites prone to electrophilic attack.
LUMO: Represents the ability of a molecule to accept an electron. Regions with high LUMO density are sites prone to nucleophilic attack. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A small energy gap typically signifies a more reactive molecule with a tendency to be more polarizable. researchgate.net For this compound, the electron-donating methoxy group and the electron-withdrawing bromine atom are expected to significantly influence the energies and distribution of these orbitals across the quinoline scaffold.
Table 2: Conceptual Influence of Substituents on FMOs of the Quinoline Core
| Substituent | Position | Electronic Nature | Expected Effect on FMOs |
| -Br | 4 | Electron-withdrawing, Halogen | Lowers the energy of both HOMO and LUMO; site for nucleophilic attack. |
| -OCH₃ | 6 | Electron-donating, Resonance | Raises the energy of the HOMO, increasing electron-donating capacity. |
| -CH₃ | 7 | Weakly Electron-donating, Inductive | Minor effect, slightly raises HOMO energy. |
DFT calculations are highly effective in predicting spectroscopic data, which can be used to validate experimentally synthesized structures.
IR Frequencies: Theoretical vibrational analysis can predict the frequencies of infrared absorption corresponding to specific molecular motions. For this compound, characteristic peaks for C-O-C (ether) stretching and C-Br stretching would be anticipated. smolecule.com
NMR Chemical Shifts: The magnetic shielding of atomic nuclei can be calculated to predict ¹H and ¹³C NMR chemical shifts. These predictions are invaluable for assigning signals in experimental spectra. The methoxy protons, for instance, are expected to appear as a distinct singlet in the ¹H NMR spectrum. smolecule.com
Table 3: Predicted Spectroscopic Data for this compound Based on DFT calculations and experimental data from analogous compounds.
| Spectroscopy | Feature | Predicted Value/Region |
| IR | C-O-C Stretch (asymmetric) | ~1250 cm⁻¹ smolecule.com |
| C-Br Stretch | ~550 - 650 cm⁻¹ | |
| Aromatic C=C/C=N Stretch | ~1500 - 1600 cm⁻¹ | |
| ¹H NMR | Methoxy Protons (-OCH₃) | Singlet, ~3.9 ppm smolecule.com |
| Methyl Protons (-CH₃) | Singlet, ~2.5 ppm | |
| Aromatic Protons | Multiplets, ~7.0 - 8.5 ppm |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization method that illustrates the charge distribution within a molecule. researchgate.net It is invaluable for predicting how a molecule will interact with other species, particularly for identifying sites of electrophilic and nucleophilic attack. tandfonline.com The map is color-coded:
Red: Electron-rich regions, indicating negative electrostatic potential.
Blue: Electron-poor regions, indicating positive electrostatic potential.
Green: Neutral regions. tandfonline.com
For this compound, the MEP map would likely show a region of negative potential (red/yellow) around the electronegative nitrogen atom of the quinoline ring and the oxygen atom of the methoxy group, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms would exhibit positive potential (blue). tandfonline.com
Theoretical Studies on Reactivity and Reaction Pathways
Furthermore, DFT can be used to model the transition states of potential reactions. For this compound, the bromine atom at the 4-position is an excellent leaving group, making this site highly susceptible to nucleophilic aromatic substitution and a prime candidate for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), a common strategy for elaborating quinoline scaffolds.
Investigations of Non-Linear Optical (NLO) Properties
Materials with non-linear optical (NLO) properties are crucial for modern technologies like telecommunications and optical computing. researchgate.net DFT calculations can effectively predict the NLO response of a molecule by calculating key parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). researchgate.nettandfonline.com
Molecules with a high degree of charge separation, often characterized by strong electron-donating and electron-withdrawing groups linked by a π-conjugated system, tend to exhibit significant NLO properties. researchgate.net The structure of this compound, containing the electron-donating methoxy group and the electron-withdrawing bromine atom on the quinoline π-system, suggests it may possess NLO activity. A small HOMO-LUMO gap is also often correlated with a large hyperpolarizability. tandfonline.com
Table 4: Key Parameters for NLO Property Investigation This table outlines the parameters calculated via DFT to assess NLO potential. Reference values for comparison are often taken from known NLO materials like urea. tandfonline.com
| Parameter | Symbol | Significance |
| Dipole Moment | μ | Measures the overall polarity of the molecule. |
| Polarizability | α | Describes the ease with which the electron cloud can be distorted by an electric field. |
| First-Order Hyperpolarizability | β | Quantifies the second-order NLO response. A large value is desirable for NLO applications. tandfonline.com |
Reactivity Studies and Chemical Transformations of 4 Bromo 6 Methoxy 7 Methylquinoline
Nucleophilic Substitution Reactions Involving the Bromine Atom
The bromine atom at the C4-position of the quinoline (B57606) ring is susceptible to nucleophilic substitution, a key reaction for introducing a variety of functional groups. This reactivity is enhanced by the electron-withdrawing nature of the quinoline's nitrogen atom. A primary example of this transformation is the introduction of nitrogen-based nucleophiles. For instance, amino groups can be installed at the C4-position through reactions with amines or ammonia (B1221849) surrogates, leading to the formation of 4-aminoquinoline (B48711) derivatives. chemicalbook.comsmolecule.com Such reactions often proceed under thermal conditions or with catalysis.
The general transformation can be represented as follows:
Table 1: Nucleophilic Aromatic Substitution at the C4-Position
| Reactant | Nucleophile | Product |
|---|---|---|
| 4-Bromo-6-methoxy-7-methylquinoline | R-NH₂ (Amine) | 4-(Alkylamino/Arylamino)-6-methoxy-7-methylquinoline |
| This compound | RO⁻ (Alkoxide) | 4-Alkoxy-6-methoxy-7-methylquinoline |
These substitution reactions are fundamental in medicinal chemistry for creating analogues of biologically active compounds. nih.gov
Electrophilic Aromatic Substitution Reactions on the Quinoline Ring System
The quinoline ring itself can undergo electrophilic aromatic substitution, although the pyridine (B92270) part is generally deactivated towards electrophiles. The benzene (B151609) ring, activated by the electron-donating methoxy (B1213986) group at C6 and the methyl group at C7, is the more likely site for such reactions. These activating groups typically direct incoming electrophiles to the ortho and para positions. In the case of 6-methoxy-7-methylquinoline (B2787341), the available positions for electrophilic attack on the benzenoid ring are C5 and C8. The directing effects of the existing substituents play a crucial role in determining the regioselectivity of reactions like nitration or halogenation. smolecule.com For example, in related 6-methylquinoline (B44275) systems, electrophilic bromination has been shown to occur at the C5 position. beilstein-journals.org
Modifications and Derivatizations at the Methoxy Group
The methoxy group at the C6-position offers another handle for chemical modification. A common transformation is O-demethylation to yield the corresponding 6-hydroxyquinoline (B46185) derivative. This is typically achieved using strong Lewis acids like boron tribromide (BBr₃). rsc.org The resulting hydroxyl group can then serve as a point for further functionalization, such as etherification or esterification. For example, the phenol (B47542) can be alkylated using various alkyl halides in the presence of a base like sodium hydride (NaH) to introduce new alkoxy groups. rsc.org This strategy allows for the exploration of structure-activity relationships by varying the nature of the substituent at the C6-position. rsc.org
Table 2: Derivatization of the C6-Methoxy Group
| Starting Material | Reagents | Product | Reaction Type |
|---|---|---|---|
| This compound | BBr₃, CH₂Cl₂ | 4-Bromo-7-methylquinolin-6-ol | Demethylation |
Studies on related quinoline scaffolds have shown that the nature of the alkoxy group at the C6 position can significantly influence biological activity. rsc.org
Transformations of the Methyl Group
The methyl group at C7, while generally less reactive than the other functional groups, can also be transformed. Methyl groups on quinoline rings can be functionalized, providing another avenue for derivatization. semanticscholar.org One notable reaction is palladium-catalyzed arylation, which can couple the methyl group with aryl halides. For instance, studies on 2-methyl-6-methoxyquinoline have demonstrated that the methyl group can be arylated with iodobenzene (B50100) in the presence of a palladium acetate (B1210297) catalyst and a phosphine (B1218219) ligand to form benzylquinoline derivatives. heteroletters.org This reaction proceeds via deprotonation of the methyl group to form a reactive intermediate.
Table 3: Palladium-Catalyzed Arylation of the Methyl Group
| Substrate | Aryl Halide | Catalyst/Ligand | Base | Product |
|---|---|---|---|---|
| 6-methoxy-2-methylquinoline | Iodobenzene | Pd(OAc)₂ / dppb | t-BuOK | 2-Benzyl-6-methoxyquinoline |
| 6-methoxy-2-methylquinoline | 1-Iodo-4-methoxybenzene | Pd(OAc)₂ / dppb | t-BuOK | 6-Methoxy-2-(4-methoxybenzyl)quinoline |
dppb = 1,4-bis(diphenylphosphino)butane
This methodology could potentially be applied to the C7-methyl group of this compound to introduce diverse aryl substituents.
Carbon-Carbon Coupling Reactions (e.g., Heck Coupling, Suzuki Coupling, Sonogashira Coupling)
The C4-bromo substituent is an ideal handle for palladium-catalyzed carbon-carbon bond-forming reactions, which are powerful tools for elaborating the quinoline core.
Heck Coupling: This reaction couples the bromoquinoline with an alkene, such as styrene (B11656) or an acrylate, to introduce a vinyl or substituted vinyl group at the C4-position. commonorganicchemistry.comorganic-chemistry.org The reaction is typically catalyzed by a palladium complex in the presence of a base. organic-chemistry.orgmdpi.com
Suzuki Coupling: The Suzuki-Miyaura coupling is widely used to form biaryl compounds by reacting the bromoquinoline with an aryl or heteroaryl boronic acid or ester. rsc.orgresearchgate.netmdpi.com This reaction offers a versatile route to a vast array of 4-arylquinolines and is tolerant of many functional groups. nih.govrsc.org
Sonogashira Coupling: This reaction involves the coupling of the bromoquinoline with a terminal alkyne, catalyzed by both palladium and copper complexes. beilstein-journals.orgsynarchive.com It provides a direct method for synthesizing 4-alkynylquinoline derivatives, which are valuable intermediates and target molecules in various fields. byjus.comnumberanalytics.com
Table 4: C-C Coupling Reactions at the C4-Position
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |
|---|---|---|---|
| Heck Coupling | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | 4-Vinylquinoline derivative |
| Suzuki Coupling | Boronic Acid (e.g., PhB(OH)₂) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 4-Arylquinoline derivative |
| Sonogashira Coupling | Terminal Alkyne (e.g., Phenylacetylene) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 4-Alkynylquinoline derivative |
These coupling reactions are cornerstones of modern organic synthesis and have been extensively applied to haloquinolines to create complex molecular architectures. arkat-usa.orgarkat-usa.org
Strategies for Expanding Chemical Diversity from the Core Scaffold
The true synthetic potential of this compound lies in the strategic combination of reactions at its multiple functional sites. A medicinal chemistry program could employ a divergent synthetic approach to rapidly generate a large library of analogues for biological screening.
A potential synthetic sequence could be:
C4-Position Modification : Begin with a Suzuki, Heck, or Sonogashira coupling to install a diverse set of substituents at the C4 position. This is often a robust and high-yielding initial step.
C6-Position Derivatization : Take a product from the first step and perform O-demethylation at the C6-methoxy group to reveal the phenol. This phenol can then be re-alkylated with a variety of electrophiles to introduce different ether linkages.
C7-Position Functionalization : The C7-methyl group could be targeted for transformations such as oxidation or palladium-catalyzed arylation to add another layer of diversity. heteroletters.org
By systematically and combinatorially applying these transformations, chemists can explore the chemical space around the this compound core. This allows for fine-tuning of physicochemical properties and biological activities, leading to the identification of optimized lead compounds. The ability to functionalize the C4, C6, and C7 positions provides a powerful platform for developing novel molecules for various applications.
Advanced Research Prospects of 4 Bromo 6 Methoxy 7 Methylquinoline and Its Derivatives
Role as Building Blocks in Complex Organic Synthesis
4-Bromo-6-methoxy-7-methylquinoline is a versatile heterocyclic compound that serves as a fundamental building block in the field of organic synthesis. smolecule.com Its structure, featuring a quinoline (B57606) core substituted with bromine, methoxy (B1213986), and methyl groups, offers multiple reactive sites for constructing more complex molecules. The bromine atom at the 4-position is particularly significant, as it readily participates in various palladium-catalyzed cross-coupling reactions.
One of the most common applications is the Suzuki-Miyaura coupling, where the bromo group is reacted with a boronic acid or its ester to form a new carbon-carbon bond. This method allows for the introduction of a wide range of aryl and heteroaryl substituents at the 4-position of the quinoline ring. Similarly, Sonogashira coupling with terminal alkynes is employed to synthesize 4-alkynylquinolines, which are valuable intermediates for further transformations. The reactivity of the bromine atom makes this compound a key intermediate for creating diverse molecular scaffolds. smolecule.com
The substituents on the benzene (B151609) ring also play a crucial role. The electron-donating methoxy group at the 6-position and the methyl group at the 7-position influence the electronic properties and steric environment of the quinoline system, which can affect reaction outcomes and the properties of the final products. smolecule.com
The synthetic utility of this compound is further demonstrated by its use in the preparation of various derivatives. For instance, the bromo group can be converted to a boronic ester, creating a borylated quinoline that can then participate in subsequent coupling reactions. rsc.org This two-step process expands the range of accessible structures. The versatility of this compound and its derivatives makes them valuable starting materials for the synthesis of a wide array of complex organic molecules. evitachem.comarabjchem.orgresearchgate.net
Table 1: Selected Synthetic Reactions Involving this compound and Related Structures
| Reaction Type | Reactants | Product Type | Significance |
|---|---|---|---|
| Suzuki-Miyaura Coupling | 4-Bromo-quinoline derivative, Arylboronic acid | 4-Arylquinoline | Formation of C-C bonds, introduction of diverse aryl groups. smolecule.com |
| Sonogashira Coupling | 4-Bromo-quinoline derivative, Terminal alkyne | 4-Alkynylquinoline | Creation of C-C triple bonds, extension of conjugated systems. |
| Borylation | 4-Chloro- or 4-bromo-quinoline derivative, B2(pin)2 | 4-Borylated quinoline | Intermediate for further coupling reactions. rsc.org |
| Nucleophilic Substitution | 4-Bromo-quinoline derivative, Nucleophile | 4-Substituted quinoline | Introduction of various functional groups. evitachem.com |
Exploration of Potential in Materials Science Research
The quinoline scaffold and its derivatives are of growing interest in materials science due to their unique electronic and photophysical properties. smolecule.com The extended π-conjugated system of the quinoline ring is a key feature that can be tailored through chemical modification to create materials with specific functions.
Derivatives of this compound are being investigated for their potential use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). tandfonline.com By introducing different substituents at the 4-position through cross-coupling reactions, researchers can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting molecules. This tuning of the electronic bandgap is critical for designing materials that can efficiently absorb and emit light or transport charge. The inherent electron-deficient nature of the pyridine (B92270) ring within the quinoline structure can also be exploited in the design of donor-acceptor type materials for various electronic applications. arabjchem.org
The optical properties of quinoline derivatives, such as their absorption and fluorescence spectra, are highly dependent on their molecular structure. researchgate.net Extending the π-conjugation of the quinoline system, for example by introducing aromatic groups at the 4-position, typically results in a bathochromic (red) shift in the absorption and emission wavelengths. This tunability allows for the creation of materials with specific colors for use as dyes or pigments. The introduction of fluorine atoms into the quinoline structure is another strategy used to modify the photophysical properties, often leading to enhanced fluorescence quantum yields. mdpi.com Theoretical studies, such as those using density functional theory (DFT), are often employed to predict and understand the electronic and optical properties of newly designed quinoline-based materials. researchgate.net
The fluorescent nature of many quinoline derivatives makes them excellent candidates for the development of fluorophores and chemosensors. theinstituteoffluorescence.com A fluorophore absorbs light at one wavelength and emits it at a longer wavelength. By functionalizing the quinoline core, it is possible to create sensors where the fluorescence properties change in the presence of a specific analyte, such as a metal ion or a small molecule. nih.gov For example, quinoline derivatives incorporating a boronic acid group have been developed as fluorescent sensors for saccharides. theinstituteoffluorescence.comnih.gov The binding of a sugar molecule to the boronic acid moiety can cause a detectable change in the fluorescence intensity, allowing for the quantification of the sugar. This "turn-off" or "turn-on" sensing mechanism is a key principle in the design of fluorescent probes for various applications.
Table 2: Photophysical and Electronic Properties of Quinoline Derivatives in Research
| Property | Application Area | Research Focus |
|---|---|---|
| Tunable HOMO/LUMO Levels | Optoelectronics (OLEDs, OPVs) | Bandgap engineering through substitution. tandfonline.com |
| Absorption/Emission Spectra | Advanced Dyes and Pigments | Wavelength control via extended conjugation. researchgate.net |
| Fluorescence Quantum Yield | Fluorophores and Sensors | Enhancement through structural modification (e.g., fluorination). mdpi.com |
| Analyte-Dependent Fluorescence | Chemical Sensing | Design of "turn-on" or "turn-off" probes. theinstituteoffluorescence.comnih.gov |
Role in Medicinal Chemistry Research as Synthetic Intermediates and Structural Probes (Strictly Excluding Biological Activity and Clinical Data)
Within medicinal chemistry research, this compound and related compounds are highly valued as synthetic intermediates and structural probes. researchgate.net The quinoline scaffold is considered a "privileged structure," as it is a common core in many molecules investigated for therapeutic potential. worktribe.com The utility of this compound lies in its ability to serve as a starting point for the synthesis of libraries of new compounds. researchgate.net
The reactive bromine atom allows for the systematic introduction of a wide variety of functional groups at the 4-position. smolecule.com This enables medicinal chemists to perform structure-activity relationship (SAR) studies, where the goal is to understand how different chemical modifications affect the physicochemical properties of a molecule, such as its shape, polarity, and flexibility. These studies are fundamental in the early stages of drug discovery research for identifying key structural features.
Studies of Molecular Interactions with Biological Macromolecules (e.g., binding affinity studies, co-crystallization analysis with proteins)
The interaction of quinoline derivatives with biological macromolecules, such as proteins and enzymes, is a critical area of research to understand their mechanism of action and to develop new therapeutic agents. Binding affinity studies and co-crystallization analyses provide invaluable insights into these molecular interactions.
Research has demonstrated that even minor modifications to the quinoline scaffold can significantly alter its binding affinity and interaction with biological targets. For instance, studies on various quinoline derivatives have shown that they can interact with a range of biological targets, including enzymes and receptors, leading to either inhibition or activation of cellular pathways. smolecule.comontosight.ai The presence and position of substituents like halogens (e.g., bromine, chlorine, fluorine), methoxy groups, and methyl groups play a crucial role in determining the binding mode and affinity. researchgate.net Halogens can enhance the electrophilicity of the quinoline ring and participate in halogen bonding, while methoxy and methyl groups can influence hydrophobicity and steric interactions within the binding pocket of a protein. smolecule.com
A notable example of detailed interaction studies involves a series of 9H-pyrimido[4,5-b]indole derivatives, which incorporate a quinoline moiety. These compounds were found to have high binding affinities for BET (Bromodomain and Extra-Terminal) proteins. nih.gov Co-crystallization studies of one such compound with the second bromodomain of BRD4 (BRD4 BD2) revealed the structural basis for its high binding affinity. nih.govacs.org These studies highlighted how specific substituents on the quinoline-containing scaffold could effectively target and interact with key residues in the protein's binding pocket. nih.govacs.org
In another study, inhibitors of Plasmodium vivax N-myristoyltransferase (NMT), an enzyme crucial for the parasite's survival, were identified through high-throughput screening. nih.gov The hit compound, 3-butyl-4-((2-cyanoethyl)thio)-6-methoxy-2-methyl-quinoline, and its analogues were synthesized and their structure-activity relationships were explored. A high-resolution X-ray crystal structure of the hit compound in complex with PvNMT elucidated its novel binding mode. nih.gov This structural information was instrumental in understanding which chemical groups were essential for its activity and selectivity. nih.gov For example, the study suggested that while the methoxy group is oriented towards the co-factor binding site, its removal could enhance selectivity for the parasite's enzyme over human NMTs. nih.gov
These examples underscore the importance of studying molecular interactions to guide the development of more potent and selective quinoline-based compounds for various research and therapeutic applications.
Table 1: Examples of Quinoline Derivatives and their Studied Molecular Interactions
| Compound/Derivative Class | Biological Target | Key Findings from Interaction Studies |
| 9H-pyrimido[4,5-b]indole derivatives with quinoline moiety | BET Bromodomains (e.g., BRD4) | High binding affinities observed. Co-crystal structures revealed key interactions within the binding pocket, guiding further optimization. nih.govacs.org |
| 3-butyl-4-((2-cyanoethyl)thio)-6-methoxy-2-methyl-quinoline | Plasmodium vivax N-myristoyltransferase (PvNMT) | High-resolution crystal structure in complex with PvNMT elucidated a novel binding mode. Structure-activity relationship studies identified key functional groups for activity and selectivity. nih.gov |
| Quinoline-based bisarylimidazoles | Bacterial proteins | Structure-activity relationship studies identified that hydrophobic and electron-withdrawing moieties (e.g., halogens) were crucial for broad-spectrum antibacterial activity. nih.gov |
| 7-methoxy pyrrolo[1,2-a]quinoline (B3350903) analogues | Mycobacterium tuberculosis CYP121 | Molecular docking studies suggested strong binding affinity to the enzyme, with interactions within the active site correlating with in vitro antitubercular activity. bohrium.com |
This table is for illustrative purposes and includes data from studies on various quinoline derivatives to highlight the principles of molecular interaction studies.
Application of Computational Modeling for Ligand-Target Systems
Computational modeling has become an indispensable tool in modern drug discovery and chemical research, offering a powerful means to predict and analyze the interactions between small molecules (ligands) like this compound and their biological targets. orientjchem.org These methods provide insights that can guide the synthesis and experimental testing of new compounds.
Molecular docking is a widely used computational technique to predict the preferred orientation of a ligand when bound to a target protein. This allows researchers to estimate the strength of the interaction, often expressed as a binding energy or score. For instance, in a study of 7-methoxy pyrrolo[1,2-a]quinoline analogues as potential antitubercular agents, molecular docking was used to identify CYP121A1 as a likely molecular target. bohrium.com The docking studies revealed strong binding affinities for the target compounds and provided a rationale for the observed in vitro activity by showing specific interactions within the enzyme's active site. bohrium.com
Computational methods are also employed to calculate various physicochemical properties and molecular descriptors that are important for a compound's behavior. For example, properties like lipophilicity (LogP), polar surface area, and the number of hydrogen bond donors and acceptors can be calculated to assess the "drug-likeness" of a molecule according to frameworks like Lipinski's rule of five. researchgate.net
Furthermore, advanced techniques like Density Functional Theory (DFT) are used to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. tandfonline.comresearchgate.net For example, DFT calculations can be used to determine the distribution of electron density (Molecular Electrostatic Potential - MEP) and to identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). tandfonline.com The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity. tandfonline.com These computational analyses help in understanding the fundamental properties of a compound like this compound and how it might interact with biological systems. tandfonline.comresearchgate.net
Table 2: Application of Computational Modeling in Quinoline Research
| Computational Method | Application | Insights Gained |
| Molecular Docking | Predicting ligand-protein binding modes and affinities. | Identification of potential biological targets, understanding structure-activity relationships, and guiding the design of more potent inhibitors. smolecule.combohrium.com |
| Density Functional Theory (DFT) | Calculating electronic structure, reactivity descriptors (HOMO-LUMO), and spectroscopic properties. | Understanding the chemical reactivity, stability, and spectral characteristics of quinoline derivatives. tandfonline.comresearchgate.net |
| Pharmacokinetic Modeling (ADMET Prediction) | Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity of compounds. | Assessing the "drug-likeness" and potential liabilities of new quinoline derivatives early in the research process. bohrium.com |
| Quantitative Structure-Activity Relationship (QSAR) | Developing mathematical models that relate chemical structure to biological activity. | Predicting the activity of unsynthesized compounds and identifying key structural features for desired biological effects. |
This table provides a general overview of how computational methods are applied in the study of quinoline derivatives.
Structure-Based Design and Optimization of Quinoline-Containing Scaffolds for Research Applications
Structure-based design is a powerful strategy that utilizes the three-dimensional structural information of a biological target to design and optimize ligands with improved potency and selectivity. preprints.org This approach is particularly effective when high-resolution structures of the target protein, either alone or in complex with a ligand, are available from techniques like X-ray crystallography or NMR spectroscopy.
The quinoline scaffold serves as a versatile template for structure-based design due to its amenability to chemical modification at various positions. rsc.orgorientjchem.org By understanding the specific interactions between a quinoline derivative and its target protein, researchers can make rational modifications to the scaffold to enhance these interactions. For example, if a particular region of the protein's binding pocket is hydrophobic, adding a hydrophobic group to the corresponding position on the quinoline ring can increase binding affinity. nih.gov
A compelling example of structure-based design is the development of BET bromodomain inhibitors. nih.govacs.org After determining the co-crystal structure of an initial hit compound with the BRD4 bromodomain, researchers were able to visualize how the ligand fit into the binding site. acs.org This structural information guided the design of new analogues with modified substituents to better occupy specific pockets within the binding site, leading to compounds with significantly improved potency. nih.govacs.org
The optimization of quinoline scaffolds often involves a cyclical process of computational modeling, chemical synthesis, and biological testing. preprints.org Computational models can predict the effects of structural modifications, which are then synthesized and evaluated in vitro. The experimental results then feed back into the computational models for further refinement. This iterative process allows for the systematic optimization of the quinoline scaffold to achieve the desired biological activity and properties.
Even minor structural alterations to the quinoline core can lead to significant changes in biological outcomes. mdpi.com Therefore, a detailed understanding of structure-activity relationships (SAR) is crucial. rsc.org SAR studies explore how different substituents at various positions on the quinoline ring affect its biological activity. For instance, the introduction of halogen atoms can modulate the electronic properties of the ring and introduce new interaction points, while the addition of flexible side chains can allow the molecule to adopt different conformations to better fit a binding site. nih.govbohrium.com
Through the integration of structural biology, computational chemistry, and synthetic chemistry, the quinoline scaffold can be rationally optimized to generate novel research tools and potential therapeutic leads with high specificity and efficacy. preprints.orgmdpi.com
Q & A
Basic Question: What are the standard synthetic routes for 4-bromo-6-methoxy-7-methylquinoline, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves sequential functionalization of the quinoline core. A common approach starts with 6-methoxy-7-methylquinoline, followed by regioselective bromination at the 4-position using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation or Lewis acid catalysis). Optimization focuses on:
- Temperature control : Bromination at 0–25°C minimizes side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity.
- Catalyst screening : FeCl₃ or AlCl₃ improves regioselectivity .
Yield can exceed 70% with purity >95% (HPLC) under optimized conditions.
Advanced Question: How does the substitution pattern of this compound influence its reactivity in cross-coupling reactions?
Methodological Answer:
The bromine at C4 acts as a key site for Suzuki or Buchwald-Hartwig couplings, while the methoxy and methyl groups at C6 and C7 sterically and electronically modulate reactivity:
- Steric effects : The methyl group at C7 may hinder coupling at C4, requiring bulky ligands (e.g., XPhos) to accelerate transmetallation.
- Electronic effects : The electron-donating methoxy group at C6 deactivates the quinoline ring, necessitating higher temperatures (80–120°C) for Pd-catalyzed reactions.
Comparative studies with analogs (e.g., 4-bromo-6-methylquinoline) show slower reaction kinetics, confirming the methoxy group’s electronic impact .
Basic Question: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
A multi-technique approach ensures structural validation:
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy δ ~3.9 ppm; aromatic protons δ 7.2–8.5 ppm).
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₁₁H₁₀BrNO).
- X-ray crystallography : Resolves ambiguity in regiochemistry (e.g., distinguishing C4 vs. C5 bromination) .
LC-MS is recommended for purity assessment, with UV detection at 254 nm due to quinoline’s strong absorbance.
Advanced Question: How can computational modeling predict the biological activity of this compound derivatives?
Methodological Answer:
Density functional theory (DFT) and molecular docking studies elucidate structure-activity relationships:
- DFT : Calculates electron density maps to identify reactive sites (e.g., bromine’s electrophilicity).
- Docking : Simulates binding to targets (e.g., kinase enzymes) by analyzing hydrophobic interactions with the methyl group and hydrogen bonding via methoxy.
A 2024 study showed derivatives with C7 methyl groups had 30% higher binding affinity to EGFR kinase than unsubstituted analogs .
Basic Question: What are the primary challenges in handling this compound in laboratory settings?
Methodological Answer:
Key challenges include:
- Light sensitivity : Store under inert gas (N₂/Ar) in amber vials to prevent debromination.
- Moisture sensitivity : Use molecular sieves in reactions to avoid hydrolysis of the methoxy group.
- Toxicity : Follow OSHA guidelines for brominated compounds (e.g., PPE, fume hoods) .
Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Discrepancies often arise from assay variability or impurities. Mitigation strategies include:
- Reproducibility protocols : Standardize cell lines (e.g., HepG2 vs. HEK293) and solvent controls (DMSO <0.1%).
- Metabolite profiling : Use LC-MS to rule out degradation products.
- Dose-response curves : Confirm IC₅₀ values across ≥3 independent experiments. A 2023 study attributed conflicting antimicrobial data to batch-dependent purity variations .
Advanced Question: What strategies enhance regioselectivity in modifying the quinoline core of this compound?
Methodological Answer:
To target specific positions:
- Directed ortho-metallation : Use LiTMP to deprotonate C5, enabling functionalization adjacent to the methoxy group.
- Protecting groups : Temporarily protect the methoxy group (e.g., silylation) to direct electrophilic attacks to C8.
- Microwave-assisted synthesis : Accelerates reactions at C4 while suppressing side pathways .
Basic Question: What are the key applications of this compound in medicinal chemistry?
Methodological Answer:
The compound serves as:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
